molecular formula C7H9BO5S B1386668 4-(Methylsulfonyloxy)phenylboronic acid CAS No. 957035-04-0

4-(Methylsulfonyloxy)phenylboronic acid

Cat. No. B1386668
M. Wt: 216.02 g/mol
InChI Key: OCARLQIMSVDSQE-UHFFFAOYSA-N
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Description

4-(Methylsulfonyloxy)phenylboronic acid is a boronic acid derivative with the formula C7H9BO5S . It is often found as a white crystalline powder or solid that is soluble in polar solvents such as water and methanol . This compound contains a boron atom attached to a phenyl ring and a methylsulfonyloxy group .


Molecular Structure Analysis

The molecular formula of 4-(Methylsulfonyloxy)phenylboronic acid is C7H9BO5S . The average mass is 216.019 Da and the monoisotopic mass is 216.026367 Da .


Chemical Reactions Analysis

4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for sequential Suzuki cross-coupling reactions, copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids, and directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .


Physical And Chemical Properties Analysis

The density of 4-(Methylsulfonyloxy)phenylboronic acid is approximately 1.4±0.1 g/cm3. It has a boiling point of 433.3±51.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 72.6±3.0 kJ/mol .

Safety And Hazards

The safety information available suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(4-methylsulfonyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARLQIMSVDSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656892
Record name {4-[(Methanesulfonyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyloxy)phenylboronic acid

CAS RN

957035-04-0
Record name {4-[(Methanesulfonyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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